molecular formula C13H18N2O2S B7567816 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol

2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol

Cat. No. B7567816
M. Wt: 266.36 g/mol
InChI Key: KEPLXEPPMKDIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol in lab experiments is its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Another advantage is its potential use as a stabilizing agent for nanoparticles, making it a potential candidate for use in drug delivery systems.
One of the limitations of using 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research and development of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol. One direction is to further investigate its potential as an anticancer and antitumor agent. This includes studying its efficacy in different types of cancer and optimizing its use in combination with other therapies.
Another future direction is to investigate its potential use as a stabilizing agent for nanoparticles. This includes studying its effectiveness in different types of nanoparticles and optimizing its use in drug delivery systems.
Overall, 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has shown significant potential in various fields and is a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been reported in several studies. One of the most common methods involves the reaction of 2-aminoethanol with 5-methyl-2-thiophenecarboxaldehyde in the presence of ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been studied extensively for its potential applications in various fields. In the biomedical field, it has been investigated for its anticancer and antitumor properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In the field of material science, 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been investigated for its use in the synthesis of various materials, including polymers and nanoparticles. It has been shown to act as a stabilizing agent for nanoparticles, making it a potential candidate for use in drug delivery systems.

properties

IUPAC Name

2-[ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-15(6-7-16)9-11-10(2)17-13(14-11)12-5-4-8-18-12/h4-5,8,16H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPLXEPPMKDIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=C(OC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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